molecular formula C8H6FN3S2 B2928469 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 852400-49-8

5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2928469
CAS No.: 852400-49-8
M. Wt: 227.28
InChI Key: YDRHTJMIYMLUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a chemical compound of significant interest in medicinal chemistry research, built upon the versatile 1,3,4-thiadiazole scaffold. The 1,3,4-thiadiazole core is a recognized bioisostere of pyrimidine bases, which allows its derivatives to interact with critical biological targets, such as enzymes and DNA, thereby disrupting cellular processes in abnormal cells . This moiety demonstrates strong aromaticity and the presence of the =N-C-S- linkage, which are associated with a broad spectrum of pharmacological activities and contribute to great in vivo stability and low toxicity for higher vertebrates . Furthermore, 1,3,4-thiadiazole derivatives can produce mesoionic salts—neutral compounds that can cross cellular membranes efficiently, leading to good bioavailability and strong interactions with biomolecules . Derivatives of 2-amino-1,3,4-thiadiazole, a closely related core structure, are extensively investigated as lead compounds for developing new therapeutic agents . Specific derivatives have demonstrated potent antimicrobial properties, showing activity against a range of Gram-positive bacteria and some Gram-negative bacteria . The scaffold's research value extends prominently to anticancer applications, where various 1,3,4-thiadiazole derivatives have exhibited cytotoxic properties by inhibiting specific cancer biological targets. These mechanisms include the inhibition of enzymes like thymidylate synthase, topoisomerase II, and focal adhesion kinase (FAK), as well as the disruption of tubulin polymerization, leading to antiproliferative effects in cell lines such as human breast carcinoma MCF-7, lung cancer A549, and colon cancer HCT116 . The incorporation of fluorine atoms, as in the 3-fluorophenyl substituent of this compound, is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRHTJMIYMLUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 3-fluoroaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Comparison with Similar Thiadiazole Derivatives

Structural and Functional Modifications

  • Sulfonamide Derivatives (): Replacement of the thiol group with sulfonamide (e.g., 5-[2-(N-phenylacetamide)]amino-1,3,4-thiadiazole-2-sulfonamide) shifts activity toward carbonic anhydrase II inhibition (IC₅₀: 0.89 nM) and neuroprotection, a profile distinct from the thiol-containing target compound .
  • Oxadiazole Hybrids ():
    Substitution of the thiadiazole core with oxadiazole (e.g., 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) reduces cytotoxicity while retaining antimicrobial activity, highlighting the importance of heterocycle choice .

Pharmacological and Computational Insights

Antimicrobial Activity

  • Target Compound: Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), inferior to pyridyl or nitro-substituted analogues .
  • 5-(5-Fluoro-2-nitrophenyl) Derivative (): Conjugation to lincomycin enhances antibacterial spectrum (MIC: 2 µg/mL for MRSA) due to synergistic effects .

Antioxidant Potential

  • Target vs. Alkylated Analogues (): The 3-fluorophenylamino group confers superior DPPH radical scavenging (IC₅₀: 28 µM) compared to S-glycosylated derivatives (IC₅₀: 35–42 µM) .

Computational Studies

  • DFT calculations () reveal that electron-withdrawing groups (e.g., -NO₂, -F) stabilize the thiadiazole ring, correlating with enhanced bioactivity .

Biological Activity

5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H6_6FN3_3S2_2, with a molecular weight of approximately 227.28 g/mol. Its structure includes a thiadiazole ring, which is known for its pharmacological significance.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In one study, derivatives of thiadiazoles demonstrated IC50_{50} values ranging from 0.28 to 4.27 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with tubulin and disrupt microtubule formation, leading to apoptosis in cancer cells .

2. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor:

  • Human Carbonic Anhydrase II (hCA-II) : Research indicates that derivatives of this compound can inhibit hCA-II enzyme activity, which is crucial for various physiological processes including respiration and acid-base balance . The inhibition mechanism involves binding at the active site of the enzyme.

3. Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties:

  • In Vitro Studies : Compounds similar to this compound have shown effectiveness against both bacterial and fungal strains in laboratory settings .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the phenyl ring significantly influence the biological activity of thiadiazole derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity. For example, fluorine substitution at specific positions has been correlated with increased potency against certain cancer cell lines .

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of thiadiazoles:

Study ReferenceFindings
Demonstrated anti-convulsant activity via receptor interactions and hCA-II inhibition.
Showed significant cytotoxicity against MCF-7 and A549 cell lines with specific IC50_{50} values.
Identified SAR indicating that substituents on the phenyl ring are critical for enhancing biological activity.

Q & A

Q. Table 1: Synthesis Optimization via Ultrasound

ParameterConventional MethodUltrasound-AssistedImprovement
Reaction Time6 hours2 hours66% faster
Yield65%85%+20%
Energy ConsumptionHighModerate50% reduction
Source:

Q. Table 2: Key Biological Activities

DerivativeActivityModel/TestResult
41aAntidepressantForced Swim Test40% ↓ immobility
5-(4-Fluoro) analogAntibacterialBroth Dilution (S. aureus)MIC = 12.5 µg/mL
Glycosylated S-23AntioxidantDPPH AssayIC₅₀ = 10.2 µM
Sources:

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